N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyridazine ring, which is a six-membered ring containing two nitrogen atoms. The presence of methoxy and methyl groups on the phenyl ring, along with a carboxamide group, contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-methoxy-5-methylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the tetrahydropyridazine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxy-5-methylphenyl)acetamide
- N-(2-Methoxy-5-methylphenyl)benzenesulfonamide
- N-(2-Methoxy-5-methylphenyl)nonanamide
Uniqueness
N-(2-Methoxy-5-methylphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its tetrahydropyridazine ring structure, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
5276-50-6 |
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Molecular Formula |
C19H19N3O3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-6-oxo-1-phenyl-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-13-8-10-17(25-2)16(12-13)20-19(24)15-9-11-18(23)22(21-15)14-6-4-3-5-7-14/h3-8,10,12H,9,11H2,1-2H3,(H,20,24) |
InChI Key |
WXYQGFVURFYJFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=NN(C(=O)CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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